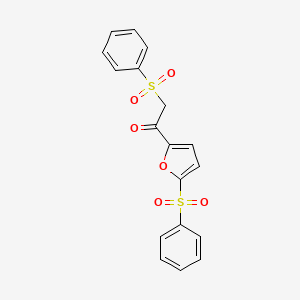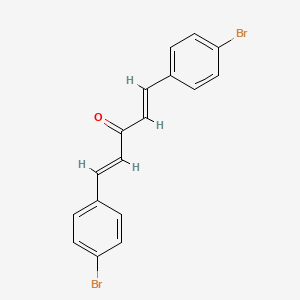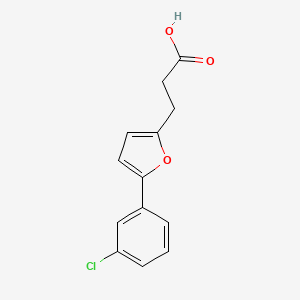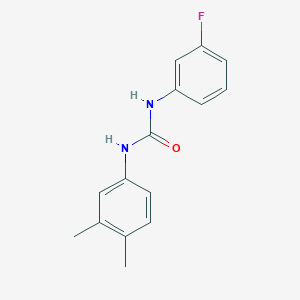
2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone is an organic compound characterized by the presence of phenylsulfonyl groups attached to a furan ring and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone typically involves the reaction of phenylsulfonyl chloride with a furan derivative under controlled conditions. One common method is the photoredox-catalyzed cascade annulation, where methyl (2-(phenylethynyl)phenyl)sulfanes react with sulfonyl chlorides to form the desired product . The reaction is carried out at ambient temperature, yielding benzothiophenes and benzoselenophenes in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxaziridines, leading to the formation of α-hydroxy ketones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols under specific conditions.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxaziridines are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: α-Hydroxy ketones
Reduction: Sulfides or thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone is unique due to its dual phenylsulfonyl groups and furan ring structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form stable products further enhances its utility in research and industrial settings.
Eigenschaften
Molekularformel |
C18H14O6S2 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-1-[5-(benzenesulfonyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C18H14O6S2/c19-16(13-25(20,21)14-7-3-1-4-8-14)17-11-12-18(24-17)26(22,23)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI-Schlüssel |
SLUBWCREKAIMCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(O2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)

![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)











